1-(2-Methoxyfuran-3-yl)ethanone
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Overview
Description
1-(2-Methoxyfuran-3-yl)ethanone is an organic compound with the molecular formula C7H8O3. It is a derivative of furan, a heterocyclic organic compound, and features a methoxy group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxyfuran-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methoxyfuran with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the substituent introduced.
Scientific Research Applications
1-(2-Methoxyfuran-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-Methoxyfuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyfuran: A related compound with similar chemical properties but lacking the ethanone group.
1-(2-Furanyl)ethanone: Similar structure but without the methoxy group.
2-Acetylfuran: Another furan derivative with an acetyl group attached to the furan ring
Uniqueness
1-(2-Methoxyfuran-3-yl)ethanone is unique due to the presence of both a methoxy group and an ethanone group on the furan ring.
Properties
CAS No. |
504425-27-8 |
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Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-(2-methoxyfuran-3-yl)ethanone |
InChI |
InChI=1S/C7H8O3/c1-5(8)6-3-4-10-7(6)9-2/h3-4H,1-2H3 |
InChI Key |
SIUKYTMBXNEDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC=C1)OC |
Origin of Product |
United States |
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